molecular formula C9H9FO2 B6262969 4-ethyl-2-fluorobenzoic acid CAS No. 37135-28-7

4-ethyl-2-fluorobenzoic acid

Cat. No.: B6262969
CAS No.: 37135-28-7
M. Wt: 168.2
InChI Key:
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Description

4-Ethyl-2-fluorobenzoic acid is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzoic acid, where the hydrogen atoms at the 4th and 2nd positions of the benzene ring are replaced by an ethyl group and a fluorine atom, respectively. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyl-2-fluorobenzoic acid can be synthesized through several methods. One common approach involves the Schiemann reaction, where 4-aminobenzoic acid is protected as the ethyl ester, diazotized, and then treated with tetrafluoroborate to introduce the fluorine atom. The ester is then hydrolyzed to yield the free acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient introduction of the fluorine atom and the subsequent hydrolysis steps.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.

Major Products:

    Substitution: Products depend on the substituent introduced.

    Reduction: 4-Ethyl-2-fluorobenzyl alcohol.

    Oxidation: this compound can be further oxidized to 4-fluorobenzoic acid.

Scientific Research Applications

4-Ethyl-2-fluorobenzoic acid is used in various scientific research fields:

Mechanism of Action

The mechanism by which 4-ethyl-2-fluorobenzoic acid exerts its effects depends on its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

    4-Fluorobenzoic Acid: Similar structure but lacks the ethyl group.

    2-Fluorobenzoic Acid: Fluorine atom at the 2nd position but no ethyl group.

    3-Fluorobenzoic Acid: Fluorine atom at the 3rd position, no ethyl group.

Uniqueness: 4-Ethyl-2-fluorobenzoic acid is unique due to the presence of both the ethyl group and the fluorine atom, which can significantly influence its chemical properties and reactivity compared to other fluorobenzoic acids .

Properties

CAS No.

37135-28-7

Molecular Formula

C9H9FO2

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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